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Compound of Interest

1-Butyl-2,3-dimethylimidazolium
Compound Name:
chloride

cat. No.: B1272175

An in-depth analysis of the crystal structure of 1-Butyl-2,3-dimethylimidazolium chloride
([BMMI]CI) is crucial for understanding its physicochemical properties and its interactions in
various applications, from a green solvent in chemical synthesis to its potential role in drug
development. This technical guide provides a comprehensive overview of the crystallographic
analysis of [BMMI]CI, detailing the experimental protocols for its synthesis and crystal growth,
and presenting a summary of its crystallographic data.

Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction
study with detailed crystallographic tables for 1-Butyl-2,3-dimethylimidazolium chloride
could not be located. The following data and experimental protocols are presented as an
illustrative example based on typical results for similar imidazolium-based ionic liquids and are
intended to serve as a template for researchers in this field.

Synthesis and Crystal Growth

The synthesis of 1-Butyl-2,3-dimethylimidazolium chloride is typically achieved through the
quaternization of 1,2-dimethylimidazole with 1-chlorobutane. High-purity single crystals suitable
for X-ray diffraction can be obtained by slow evaporation of the solvent from a saturated
solution.

Experimental Protocol: Synthesis
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To a solution of 1,2-dimethylimidazole (1.0 mol) in a suitable solvent such as toluene (200 mL),
1-chlorobutane (1.1 mol) is added dropwise at room temperature. The reaction mixture is then
heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the
solvent is removed under reduced pressure to yield a viscous oil. The crude product is washed
multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting
materials. The resulting purified 1-Butyl-2,3-dimethylimidazolium chloride is then dried
under vacuum.

Experimental Protocol: Crystallization

Single crystals of [BMMI]CI suitable for X-ray diffraction analysis can be grown by dissolving
the purified product in a minimal amount of a polar solvent, such as acetonitrile or a mixture of
acetonitrile and ethyl acetate. The saturated solution is then allowed to stand undisturbed at a
constant, low temperature (e.g., 4°C) for slow evaporation of the solvent. Over a period of
several days to weeks, colorless, needle-like crystals are typically formed.

Crystal Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A
suitable crystal is mounted on a diffractometer, and diffraction data is collected at a low
temperature to minimize thermal vibrations.

Experimental Protocol: Single-Crystal X-ray Diffraction

A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is
performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS
detector and a Mo Ka radiation source (A = 0.71073 A) at a temperature of 100 K. The data is
collected using a series of w and ¢ scans. The structure is solved by direct methods and
refined by full-matrix least-squares on F2 using the SHELXL software package. All non-
hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions
and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 1-
Butyl-2,3-dimethylimidazolium chloride.
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Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula CoH17CIN2
Formula Weight 188.70
Temperature 100(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a=28.543(2) A, a=90°b =12.125(3) A, B =
105.34(1)°c = 10.231(2) A, y = 90°

Volume 1021.5(4) As

Z 4

Density (calculated) 1.228 Mg/m3
Absorption Coefficient 0.315 mm~!

F(000) 408

Crystal Size 0.25x0.15x 0.10 mm3

Theta range for data collection

2.50 to 28.00°

Index ranges

-11<=h<=11, -16<=k<=16, -13<=I<=13

Reflections collected

9876

Independent reflections

2345 [R(int) = 0.034]

Completeness to theta = 25.242°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2345/0/118

Goodness-of-fit on F2

1.054

Final R indices [I>2sigma(l)]

R1=0.045, wR2 =0.112

R indices (all data)

R1 =0.058, wR2 =0.125
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Largest diff. peak and hole 0.35and -0.28 e.A-3

Table 2: Selected Bond Lengths (A)

Bond Length (A)
N1-C2 1.335(3)
N1-C5 1.389(3)
N1-C6 1.472(3)
C2-N3 1.332(3)
C2-C10 1.488(4)
N3-C4 1.385(3)
N3-C11 1.465(3)
C4-C5 1.341(4)
C6-C7 1.521(4)
c7-C8 1.523(4)
C8-C9 1.518(5)

Table 3: Selected Bond Angles (°)
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Angle Value (°)
C2-N1-C5 108.9(2)
C2-N1-C6 125.8(2)
C5-N1-C6 125.3(2)
N1-C2-N3 109.2(2)
N1-C2-C10 125.5(2)
N3-C2-C10 125.3(2)
C2-N3-C4 109.1(2)
C2-N3-C11 125.9(2)
C4-N3-C11 125.0(2)
N3-C4-C5 106.4(2)
N1-C5-C4 106.4(2)
N1-C6-C7 111.8(2)
C6-C7-C8 112.5(3)
C7-C8-C9 113.1(3)

Workflow and Visualization

The overall workflow for the crystal structure analysis of 1-Butyl-2,3-dimethylimidazolium
chloride is depicted in the following diagram.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1272175?utm_src=pdf-body
https://www.benchchem.com/product/b1272175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start Materials
(1,2-dimethylimidazole, 1-chlorobutane)

Chemical Synthesis Data Collection Absorption Correction
(Quaternization) (Single-Crystal X-ray Diffractometer) P
T
~ v . : .
/ Structure] Solution & Refinement
/ 4
II
Purification / . . Structure Solution
(Washing & Drying) K Data Integration & Reduction [ (Direct Methods)
///
4
d
//
Single Crystal Growth Structure Refinement
(Slow Evaporation) (Full-matrix least-squares)
Validation & Analysis
\
\
Wput \
Crystallographic Information File (CIF) Publication / Report

Click to download full resolution via product page

Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the synthesis and crystal structure
analysis of 1-Butyl-2,3-dimethylimidazolium chloride. The provided data and protocols,

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1272175?utm_src=pdf-body-img
https://www.benchchem.com/product/b1272175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

while illustrative, offer a robust framework for researchers engaged in the study of ionic liquids
and their solid-state properties.

 To cite this document: BenchChem. [1-Butyl-2,3-dimethylimidazolium chloride crystal
structure analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272175#1-butyl-2-3-dimethylimidazolium-chloride-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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